molecular formula C8H7FKNO2 B1445916 Potassium 2-(3-fluoropyridin-2-yl)propanoate CAS No. 1803571-04-1

Potassium 2-(3-fluoropyridin-2-yl)propanoate

Cat. No.: B1445916
CAS No.: 1803571-04-1
M. Wt: 207.24 g/mol
InChI Key: FXEBMRYFMFTXFT-UHFFFAOYSA-M
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Description

Potassium 2-(3-fluoropyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C8H7FKNO2 and its molecular weight is 207.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 2-(3-fluoropyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(3-fluoropyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;2-(3-fluoropyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.K/c1-5(8(11)12)7-6(9)3-2-4-10-7;/h2-5H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEBMRYFMFTXFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FKNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Salt Selection for Fluorinated Pyridine Propanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridine propanoates represent a specialized scaffold in medicinal chemistry, often utilized to modulate metabolic stability (via blocking C-H oxidation) while maintaining the polar/lipophilic balance required for oral bioavailability.[1] However, the introduction of fluorine onto the pyridine ring drastically alters the physicochemical landscape—most notably by suppressing the basicity of the pyridine nitrogen.[1]

This guide provides a technical framework for characterizing these compounds. Unlike standard pyridine derivatives, fluorinated analogs often fail standard salt screens due to insufficient


.[1] This document details the electronic rationale, tailored salt selection protocols, and solid-state characterization workflows required to successfully develop this class of compounds.

Part 1: The Fluorine Effect on the Pyridine Core

Electronic Modulation and Basicity

The most critical parameter governing the developability of fluorinated pyridine propanoates is the shift in


.[1] The high electronegativity of fluorine exerts a strong inductive effect (

), withdrawing electron density from the pyridine ring.[1]
  • Unsubstituted Pyridine:

    
     (Moderately basic; forms salts with most organic acids).[1]
    
  • 3-Fluoropyridine:

    
     (Weakly basic).[1]
    
  • 2-Fluoropyridine:

    
     (Very weak base; essentially neutral in physiologic conditions).[1]
    

Implication for Salt Selection: For a stable salt species, the difference between the


 of the base and the acid (

) should ideally be

to

.[1]
  • Standard Pyridines: Can form salts with weak acids like Tartaric acid (

    
    ) or Fumaric acid.[1]
    
  • Fluorinated Pyridines: With a

    
     near 3.0, weak acids fail to protonate the nitrogen effectively.[1] Only strong acids (
    
    
    
    ) such as HCl, Methanesulfonic acid (Mesylate), or Benzenesulfonic acid (Besylate) are viable candidates.
    [1]
Lipophilicity and Conformation

Fluorination typically increases lipophilicity (


) due to the low polarizability of the C-F bond, facilitating membrane permeability.[1] However, in propanoate derivatives, the "Gauche Effect" often dictates the side-chain conformation, where the C-F bond aligns gauche to vicinal electron-rich centers, impacting crystal packing and lattice energy.[1]
Visualization: The Fluorine Impact Cascade[1]

fluorine_effect F_Sub Fluorine Substitution (Pyridine Ring) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Lipophilicity Modulated LogP/LogD (Metabolic Stability) F_Sub->Lipophilicity pKa_Drop Drastic pKa Reduction (5.2 -> ~3.0 or lower) Inductive->pKa_Drop Salt_Challenge Salt Selection Challenge: Weak Acids Fail pKa_Drop->Salt_Challenge  ΔpKa < 2   Strong_Acids Requirement: Strong Acids (HCl, MSA, BSA) Salt_Challenge->Strong_Acids

Figure 1: Mechanistic cascade showing how fluorination alters the physicochemical baseline, necessitating a shift in salt selection strategy.

Part 2: Comparative Physicochemical Data

The following table contrasts a standard pyridine propanoate against its fluorinated analog. These values are representative ranges based on structure-property relationships (SPR) validated in literature [1][2].

PropertyPyridine Propanoate (Ref)3-Fluoro-Pyridine PropanoateImpact on Development
pKa (Pyridine N) 5.2 – 5.42.8 – 3.1Critical: Requires acids with pKa < 1.0 for salt formation.
pKa (Propanoate) 4.6 – 4.84.5 – 4.7Minimal shift; zwitterionic region narrows.[1]
LogD (pH 7.4) 0.5 – 1.21.1 – 1.8Improved membrane permeability; lower aqueous solubility.[1]
Melting Point (HCl Salt) 140 – 160°C180 – 210°CFluorine often increases lattice energy (higher MP).[1]
Hygroscopicity ModerateLow to ModerateC-F bond reduces H-bond acceptor capability, potentially lowering moisture uptake.[1]
Metabolic Stability Low (prone to oxidation)HighBlocks CYP450 oxidation at the fluorinated site.[1]

Part 3: Experimental Protocols

Protocol A: Targeted Salt Screening for Low-Basicity Pyridines

Rationale: Traditional broad screens (using Citrate, Tartrate, etc.) are a waste of resources for this scaffold.[1] This protocol focuses on strong acids capable of driving proton transfer.[1]

Reagents:

  • API: Fluorinated Pyridine Propanoate (Free Base/Zwitterion).[1]

  • Acids (1.05 eq): Hydrochloric acid (conc), Methanesulfonic acid, Benzenesulfonic acid, Sulfuric acid.[1]

  • Solvents: Isopropanol (IPA), Ethanol, Acetone, Ethyl Acetate.[1]

Workflow:

  • Dissolution: Dissolve 50 mg of API in minimal hot solvent (approx. 50-60°C).

    • Note: If zwitterionic, solubility may be poor in organic solvents; add acid before heating to assist dissolution.[1]

  • Acid Addition: Add 1.05 molar equivalents of the selected strong acid.

  • Cooling Cycle:

    • Cool slowly to RT (20°C) over 4 hours.

    • If no precipitate, cool to 4°C for 12 hours.[1]

    • Anti-solvent:[1] If clear solution persists, add Methyl tert-butyl ether (MTBE) dropwise until turbidity appears.[1]

  • Harvest: Filter solids and dry under vacuum at 40°C.

  • Validation: Analyze via XRPD (crystallinity) and 1H-NMR (check for chemical shift of the protonated pyridine signals to confirm salt formation vs. physical mixture).

Protocol B: Determination via Potentiometric Titration

Rationale: Accurate


 is essential to validate the 

rule.[1] UV-metric methods are preferred for fluorinated pyridines due to low absorptivity changes.[1]
  • Preparation: Prepare a

    
     M solution of the compound in water/methanol (if solubility is low, use co-solvent method and extrapolate to 0% organic).
    
  • Titrant: 0.1 M KOH (standardized).

  • Execution: Titrate from pH 1.5 to pH 11.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Analysis: Look for two inflection points:

    • Inflection 1 (Acidic region): Protonation of Pyridine N.[1]

    • Inflection 2 (Basic region): Deprotonation of Propanoate COOH.[1]

  • Calculation: Use the Henderson-Hasselbalch equation to derive

    
    .[1]
    

Part 4: Decision Logic & Workflow

The following diagram outlines the decision tree for solid-state selection.

salt_selection_tree Start Start: Fluorinated Pyridine Propanoate Check_pKa Measure pKa (Potentiometric) Start->Check_pKa Decision_pKa Is pKa(base) < 3.5? Check_pKa->Decision_pKa Route_Strong Route A: Strong Acids (HCl, MsOH, BsOH) Decision_pKa->Route_Strong Yes (Likely) Route_Weak Route B: Weak Acids (Tartaric, Fumaric) Decision_pKa->Route_Weak No (Unlikely) Screen Solvent Screen (IPA, EtOH, Acetone) Route_Strong->Screen Route_Weak->Screen Analyze Characterize: DSC, TGA, XRPD Screen->Analyze Final Select Candidate: High MP, Non-Hygroscopic Analyze->Final

Figure 2: Strategic workflow for salt selection, emphasizing the divergence based on basicity.

Part 5: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Hager, A., Varela-Alvarez, A., & Gouverneur, V. (2013).[1] Fluorine in Drug Discovery.[1][2][3][4][5][6] Top Curr Chem, 341, 1-20.[1] (Foundational text on pKa modulation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][7] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] (The gold standard for salt selection protocols).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

Sources

An In-depth Technical Guide to Potassium 2-(3-fluoropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Potassium 2-(3-fluoropyridin-2-yl)propanoate, a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. While a specific CAS number for this potassium salt is not readily found in public databases, this guide synthesizes information on its parent carboxylic acid, 2-(3-fluoropyridin-2-yl)propanoic acid, covering its identification, synthesis, predicted properties, and potential applications. The incorporation of a fluorine atom into the pyridine scaffold is a key structural feature, known to enhance pharmacological properties such as potency, metabolic stability, and pharmacokinetic profiles.[1][2] This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Compound Identification and Structure

While a dedicated CAS number for Potassium 2-(3-fluoropyridin-2-yl)propanoate has not been identified in major chemical databases, we can define the compound by its structure and derive its properties from its constituent parts: the 2-(3-fluoropyridin-2-yl)propanoic acid anion and the potassium cation.

Table 1: Identifiers and Chemical Properties of 2-(3-fluoropyridin-2-yl)propanoic Acid (Parent Compound)

IdentifierValueSource
IUPAC Name 2-(3-fluoropyridin-2-yl)propanoic acid-
Molecular Formula C₈H₈FNO₂-
Molecular Weight 169.15 g/mol -
Canonical SMILES CC(C1=NC=CC=C1F)C(=O)O-
CAS Number Not readily available. A known isomer, 3-(2-Fluoropyridin-3-yl)propanoic acid, has the CAS number 944998-14-5.[3][3]

The potassium salt, Potassium 2-(3-fluoropyridin-2-yl)propanoate, would have the molecular formula C₈H₇FKNO₂ and a molecular weight of approximately 207.24 g/mol .

Synthesis and Manufacturing

The synthesis of Potassium 2-(3-fluoropyridin-2-yl)propanoate can be approached in a two-step process: first, the synthesis of the parent carboxylic acid, followed by its conversion to the corresponding potassium salt.

Synthesis of 2-(3-fluoropyridin-2-yl)propanoic Acid

A plausible synthetic route to the parent acid is outlined below. This pathway is based on established organometallic cross-coupling reactions, a common strategy for creating C-C bonds with pyridine rings.

Synthesis_of_2-(3-fluoropyridin-2-yl)propanoic_acid start 2-bromo-3-fluoropyridine intermediate1 Grignard Reagent (3-fluoropyridin-2-yl)magnesium bromide start->intermediate1 Grignard Formation reagent1 Mg, THF intermediate2 3-fluoropicolinic acid intermediate1->intermediate2 Carboxylation reagent2 1. CO2 2. H3O+ intermediate3 3-fluoropicolinoyl chloride intermediate2->intermediate3 Acyl Chloride Formation reagent3 SOCl2 intermediate4 1-(3-fluoropyridin-2-yl)ethan-1-one intermediate3->intermediate4 Ketone Synthesis reagent4 CH3MgBr product 2-(3-fluoropyridin-2-yl)propanoic acid intermediate4->product Alpha-methylation & Hydrolysis (conceptual) reagent5 1. LDA, THF, -78 °C 2. CH3I

Caption: Plausible synthetic pathway for 2-(3-fluoropyridin-2-yl)propanoic acid.

Experimental Protocol (Conceptual):

  • Grignard Reagent Formation: To a solution of 2-bromo-3-fluoropyridine in anhydrous tetrahydrofuran (THF), add magnesium turnings. Initiate the reaction with gentle heating or a crystal of iodine. Reflux the mixture until the magnesium is consumed to yield (3-fluoropyridin-2-yl)magnesium bromide.

  • Carboxylation: Cool the Grignard solution to 0 °C and bubble in dry carbon dioxide gas until the reaction is complete. Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to yield 3-fluoropicolinic acid.

  • Acyl Chloride Formation: Treat the 3-fluoropicolinic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 3-fluoropicolinoyl chloride.

  • Ketone Synthesis: React the acyl chloride with a suitable methylating agent, such as methylmagnesium bromide, to yield 1-(3-fluoropyridin-2-yl)ethan-1-one.

  • Alpha-methylation and Hydrolysis: A more direct, albeit potentially challenging route, could involve the alpha-methylation of a suitable precursor. A possible, though conceptual, final step could involve the reaction of 1-(3-fluoropyridin-2-yl)ethan-1-one with a strong base like lithium diisopropylamide (LDA) followed by quenching with methyl iodide to introduce the second methyl group, and subsequent rearrangement/hydrolysis to the propanoic acid. A more practical approach might involve a multi-step sequence from the ketone.

Preparation of Potassium 2-(3-fluoropyridin-2-yl)propanoate

The conversion of the carboxylic acid to its potassium salt is a straightforward acid-base reaction.

Salt_Formation acid 2-(3-fluoropyridin-2-yl)propanoic acid product Potassium 2-(3-fluoropyridin-2-yl)propanoate acid->product Neutralization base Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)

Caption: General scheme for the formation of the potassium salt.

Experimental Protocol:

  • Dissolve 2-(3-fluoropyridin-2-yl)propanoic acid in a suitable solvent, such as ethanol or methanol.[4]

  • Add a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), dissolved in a minimal amount of water or the same alcohol.[4][5]

  • Stir the reaction mixture at room temperature. The reaction is typically complete when the pH of the solution is neutral to slightly basic (pH 7-8).[4]

  • Remove the solvent under reduced pressure to obtain the crude potassium salt.

  • The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Physicochemical and Spectroscopic Properties

The properties of Potassium 2-(3-fluoropyridin-2-yl)propanoate can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Appearance White to off-white crystalline solidTypical for organic salts.
Solubility Soluble in water and polar protic solvents (e.g., ethanol)Ionic nature of the salt.
Melting Point Likely >200 °C (decomposes)High melting points are characteristic of salts compared to their parent acids.
pKa (of parent acid) ~3-5The electron-withdrawing fluorine and pyridine ring will increase the acidity compared to propanoic acid (pKa ~4.87).
Predicted Spectroscopic Data for 2-(3-fluoropyridin-2-yl)propanoic Acid

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

  • ¹H NMR: The spectrum is expected to show a quartet for the proton at the C2 position of the propanoate moiety, a doublet for the methyl protons, and signals in the aromatic region for the pyridine ring protons. The coupling constants will be informative of the substitution pattern. Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm region.[6] The acidic proton of the carboxyl group would appear as a broad singlet in the 10-12 ppm range.[6]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[6] The carbons of the pyridine ring will show distinct signals, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will be characteristic of a fluoropyridine.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).[7]

  • Mass Spectrometry: The molecular ion peak (M+) should be observable, and the fragmentation pattern would likely involve the loss of the carboxyl group.

Applications in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[1][2] Fluorinated pyridine derivatives are of particular interest due to their prevalence in FDA-approved drugs.[1][8]

The key advantages of fluorine incorporation include:

  • Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life of the drug.[1][8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing potency.

  • Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve absorption, distribution, and membrane permeability.[1]

Given these properties, Potassium 2-(3-fluoropyridin-2-yl)propanoate and its parent acid are valuable building blocks for the synthesis of novel drug candidates targeting a wide range of diseases. The pyridine scaffold itself is a common feature in many biologically active compounds, including antibacterial agents.[9]

Safety, Handling, and Storage

Detailed toxicological data for Potassium 2-(3-fluoropyridin-2-yl)propanoate is not available. Therefore, it should be handled with the care afforded to novel chemical entities. General safety precautions for fluorinated pyridines should be followed.

Table 3: General Safety and Handling Precautions for Fluoropyridines

Precaution CategoryRecommendationsSource(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[10][11]
Handling Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[10][11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
First Aid In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.[10]

Fluoropyridines are often classified as flammable liquids and may cause skin, eye, and respiratory irritation.[12][13]

Conclusion

Potassium 2-(3-fluoropyridin-2-yl)propanoate represents a potentially valuable, yet understudied, chemical entity for drug discovery and development. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, based on established chemical principles and data from related compounds. The strategic incorporation of fluorine into the pyridine propanoate scaffold suggests that this compound and its derivatives could exhibit favorable pharmacological properties. Further research is warranted to fully characterize this compound and explore its biological activity.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). OpenScience.ink. [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]

  • 3-Fluoropyridine. PubChem. [Link]

  • 2-Fluoropyridine. PubChem. [Link]

  • Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
  • How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? (2012). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • (R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester. PubChem. [Link]

  • Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. (2009). ACS Publications. [Link]

  • Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. PubChem. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • 3-(Pyridin-2-yl)propanoic acid. PubChem. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the New Zealand market. (2024). Mendeley Data. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ePrints Soton. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

Stability of potassium salts of alpha-heteroaryl propanoates

The Stability Matrix of Potassium -Heteroaryl Propanoates

A Technical Guide for Pharmaceutical Development

Executive Summary The transition from a free acid to a potassium salt in

The Physicochemical Landscape: Potassium vs. Sodium

In drug development, the choice between sodium (Na


wettabilitydissolution rate
The Ionic Radius Effect

The potassium ion (1.38 Å) is significantly larger than the sodium ion (1.02 Å). This lower charge density results in a weaker hydration shell, allowing water molecules to exchange more freely.

  • Solubility: Potassium salts of AHPs are generally more soluble than sodium salts (e.g., Diclofenac Potassium vs. Sodium), facilitating rapid onset of action.

  • The Trade-off: This same property often leads to deliquescence . Potassium salts lower the Critical Relative Humidity (CRH) of the solid, making them more prone to absorbing atmospheric moisture than their sodium analogs, which often form stable, stoichiometric hydrates (e.g., Naproxen Sodium dihydrate).

FeatureSodium Salt (

-Aryl Propanoate)
Potassium Salt (

-Aryl Propanoate)
Impact on Development
Solubility Moderate to HighVery HighK

preferred for "Rapid Release" formulations.
Hygroscopicity Often forms stable hydratesProne to deliquescence/Amorphous conversionK

requires tighter humidity controls (packaging).
Micro-pH Weakly BasicMore Basic (typically)K

increases risk of base-catalyzed degradation.

Chemical Stability: The Racemization Threat

For

racemization

The Heteroaryl Factor

In standard aryl propionic acids (like Ibuprofen), the

heteroaryl
  • Consequence: The

    
    -proton in heteroaryl derivatives is more acidic than in simple phenyl analogs, significantly lowering the energy barrier for proton abstraction.
    
Mechanism of Action

The instability is driven by a base-catalyzed keto-enol tautomerism. In the solid state or solution, the potassium counterion creates a basic microenvironment. Hydroxide ions (from residual moisture) or the carboxylate group itself can abstract the

RacemizationS_Enantiomer(S)-Enantiomer(Chiral Center)TransitionPlanar Enolate(Achiral Intermediate)S_Enantiomer->TransitionProton Abstraction(-H+)BaseBase (OH- / Carboxylate)Potassium MicroenvironmentBase->S_EnantiomerCatalysisRacemateRacemic Mixture(50% S / 50% R)Transition->RacemateReprotonation(+H+)

Figure 1: Mechanism of Base-Catalyzed Racemization in

Solid-State Dynamics: Hygroscopicity & Hydrates

Potassium salts are notorious for "shifting" solid forms. Unlike sodium salts, which often lock into a stable lattice (channel hydrates), potassium salts may form hygroscopic anhydrates that convert to unstable hydrates upon exposure to moisture.

The Deliquescence Cycle
  • Adsorption: Surface adsorption of water at RH > 40-50%.

  • Liquefaction: Formation of a saturated solution film on the crystal surface.

  • Degradation: The dissolved fraction is now in a "solution state," where molecular mobility is high. This dramatically accelerates the racemization described in Section 2.

  • Recrystallization: Upon drying, the salt may crystallize into a different polymorph or an amorphous form, altering dissolution rates.

Comprehensive Characterization Protocol

To validate the stability of a potassium AHP candidate, a multi-tiered stress testing protocol is required. This protocol moves beyond standard ICH guidelines to target the specific vulnerabilities of this salt class.

Phase 1: Solid-State Stress Testing (The "Torture Test")

Objective: Determine the Critical Relative Humidity (CRH) and propensity for polymorphic transition.

  • Dynamic Vapor Sorption (DVS):

    • Cycle sample from 0% to 90% RH in 10% increments at 25°C.

    • Pass Criteria: Mass change < 2% up to 60% RH; no hysteresis loop (hysteresis indicates hydrate formation/loss).

  • X-Ray Powder Diffraction (XRPD) - Variable Humidity:

    • Expose sample to 75% RH for 24 hours.

    • Compare diffractogram to the baseline. Any peak shift indicates a lattice expansion (hydration) or phase change.

Phase 2: Chemical Stress Testing (Chiral Integrity)

Objective: Quantify the rate of racemization under accelerated conditions.

  • Sample Prep: Prepare a 1 mg/mL solution of the Potassium Salt in a 50:50 Water/Methanol mixture.

  • pH Adjustment: Split into three aliquots adjusted to pH 4.0, 7.0, and 9.0 (simulating different microenvironments).

  • Thermal Stress: Incubate at 60°C for 48 hours.

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H or AGP columns).

    • Metric: Calculate Enantiomeric Excess (

      
      ). A drop in 
      
      
      > 0.5% indicates significant instability.
Phase 3: The "Potassium Decision" Workflow

Use this logic flow to determine if the Potassium salt is viable or if an alternative (Calcium/Tromethamine) is needed.

DecisionTreeStartCandidate: K+ Salt ofAlpha-Heteroaryl PropanoateDVS_TestStep 1: DVS Analysis(Hygroscopicity)Start->DVS_TestHigh_HygroHigh Hygroscopicity(>5% gain at 60% RH)DVS_Test->High_HygroLow_HygroLow HygroscopicityDVS_Test->Low_HygroAction_ReformREFORMULATE:Switch to Ca2+ or Tromethamine SaltHigh_Hygro->Action_ReformRisk too highRacem_TestStep 2: Chiral HPLC(pH 7.0 / 60°C)Low_Hygro->Racem_TestStableStable Enantiomer(ee drop < 0.5%)Racem_Test->StableUnstableRacemization DetectedRacem_Test->UnstableAction_PackProceed with K+(Requires Moisture Barrier Packaging)Stable->Action_PackUnstable->Action_Reform

Figure 2: Go/No-Go Decision Tree for Potassium Salt Selection.

Mitigation Strategies

If the potassium salt is essential for bioavailability despite stability risks, employ these formulation strategies:

  • Micro-pH Modulation: Incorporate an acidic excipient (e.g., Citric Acid, fumaric acid) in the granule to neutralize the basic microenvironment created by the potassium ion, inhibiting base-catalyzed racemization.

  • Moisture Scavenging: Use internal desiccants like colloidal silicon dioxide (Syloid) to compete for free moisture, preventing the "solution state" that facilitates degradation.

  • Co-Crystallization: Instead of a pure salt, investigate co-crystals (e.g., with proline) which can maintain the solubility advantage of potassium while stabilizing the lattice against moisture.

References
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: Organic Process Research & Development (ACS Publications) [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Source: Asian Journal of Pharmaceutics [Link]

  • Drug Chirality: On the Mechanism of R-Aryl Propionic Acid Class NSAIDs (Racemization). Source: National Institutes of Health (PubMed) [Link]

  • Structure and properties of the sodium and potassium salts of mefenamic acid (Model for Aryl Propanoates). Source: ResearchGate [Link]

  • Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates (Comparative context for salts). Source: MDPI (Pharmaceuticals) [Link]

An In-depth Technical Guide to the Solubility Profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate, a novel API. We explore the theoretical underpinnings of its solubility based on its molecular structure and present a detailed, field-proven methodology for its empirical determination in aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for assessing the solubility of similar potassium salts of organic acids during the discovery and pre-formulation stages.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a primary determinant of oral bioavailability.[2] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3] Potassium 2-(3-fluoropyridin-2-yl)propanoate, as a potassium salt of a fluorinated pyridine derivative, presents a unique solubility profile.

  • The Salt Form: The potassium salt form is intentionally designed to enhance aqueous solubility compared to its free acid counterpart. Most potassium compounds are ionic and exhibit excellent water solubility due to the high hydration energy of the K+ ion.[4]

  • The Organic Moiety: The 2-(3-fluoropyridin-2-yl)propanoate portion introduces lipophilic and polar characteristics that govern its solubility in organic media. The pyridine ring, a basic heterocycle, and the electronegative fluorine atom are key determinants of its behavior.[5][6]

Understanding the interplay between these structural features is paramount for lead optimization, formulation design, and ensuring the reliability of data from in-vitro and in-vivo assays.[7] This guide establishes a systematic approach to characterizing this critical parameter.

Theoretical Considerations: Predicting Solubility Behavior

A predictive understanding of solubility begins with an analysis of the API's structure.

  • Aqueous Solubility (pH-Dependence): As the salt of a weak acid (2-(3-fluoropyridin-2-yl)propanoic acid), the aqueous solubility of the potassium salt is expected to be high and relatively pH-independent until the pH drops significantly below the pKa of the conjugate acid, where it would convert to the less soluble free acid form. The pyridine nitrogen (pKa typically ~5.2) can also protonate under acidic conditions, further influencing solubility.[5] Therefore, determining the pH-solubility profile is crucial.[8]

  • Organic Solvent Solubility: Solubility in organic solvents is governed by the principle of "like dissolves like." The fluoropyridinyl propanoate moiety possesses both polar (pyridine nitrogen, carboxylate group) and non-polar (aromatic ring, alkyl chain) regions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, suggesting moderate to good solubility.[9][10]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and can solvate the potassium cation and the polar parts of the anion, predicting good solubility.[8]

    • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the salt, solubility is expected to be very low in these solvents.[4]

Experimental Determination of Thermodynamic Solubility

To obtain definitive data, the thermodynamic (or equilibrium) solubility must be determined. This measures the concentration of a compound in a saturated solution at equilibrium and is the gold standard for pre-formulation studies.[2][8] The shake-flask method is the most reliable and widely accepted technique for this purpose.[8][11][12]

Core Experimental Workflow

The workflow is designed to ensure that true equilibrium is reached and that the analytical measurements are accurate and reproducible.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification prep_api Weigh Excess API prep_solvent Add Solvent/Buffer prep_api->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial incubate Incubate at 37°C (e.g., 24-48h) prep_vial->incubate agitate Constant Agitation (Orbital Shaker) incubate->agitate check_solid Confirm Excess Undissolved Solid agitate->check_solid centrifuge Centrifuge to Pellet Solid check_solid->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Analyze via Validated HPLC-UV Method dilute->hplc quantify Quantify Against Calibration Curve hplc->quantify end end quantify->end Report Solubility (mg/mL or µM) G cluster_implications Development Implications sol_data High Aqueous Solubility Good Polar Organic Solubility Poor Non-Polar Solubility formulation Favorable for Oral Aqueous Formulations (e.g., Solutions, IR Tablets) sol_data:f0->formulation bcs Likely BCS Class I or III (High Solubility) sol_data:f0->bcs assay DMSO is an excellent stock solvent for in-vitro assays sol_data:f1->assay purification Potential for Anti-Solvent Crystallization using Non-Polar Solvents sol_data:f2->purification

Caption: Relationship between Solubility Data and Development Decisions.

  • Biopharmaceutics Classification System (BCS): The high aqueous solubility across the physiological pH range (1.2-6.8) strongly suggests the API can be classified as "highly soluble" according to ICH M9 guidelines. [13]This opens the possibility for a BCS-based biowaiver, potentially reducing the need for in-vivo bioequivalence studies. [12]* Formulation Strategy: The excellent water solubility simplifies the development of oral dosage forms. It is a prime candidate for immediate-release solid tablets or even solution-based formulations.

  • In-Vitro Assays: High solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for biological screening, ensuring the compound does not precipitate in assay media. [14]* Downstream Processing: The low solubility in non-polar solvents like toluene can be leveraged during purification and crystallization steps, where toluene could act as an anti-solvent.

Conclusion

This guide has detailed the theoretical basis and a robust experimental framework for characterizing the solubility profile of Potassium 2-(3-fluoropyridin-2-yl)propanoate. The anticipated results—high aqueous solubility and variable solubility in organic solvents—underscore its favorable properties for oral drug development. By adhering to the systematic shake-flask methodology and validated analytical techniques outlined herein, researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate development risks, and accelerate the progression of promising drug candidates.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Slideshare. BCS Guideline for solubility and Dissolution.pptx.
  • Evotec. Thermodynamic Solubility Assay.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). Annex 4.
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Wikipedia. Potassium. Available from: [Link] [Accessed February 14, 2026].

  • MDPI. ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link] [Accessed February 14, 2026].

  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Tarek Kakhia. In Organic Salts Solubility Table.
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  • ACS Publications. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Available from: [Link] [Accessed February 14, 2026].

  • ACS Publications. Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling | Journal of Chemical & Engineering Data. Available from: [Link] [Accessed February 14, 2026].

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  • PubChem - NIH. Potassium propionate | C3H5KO2 | CID 23663619. Available from: [Link] [Accessed February 14, 2026].

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  • Benchchem. Technical Support Center: Stability of Fluorinated Pyridines in Solution.
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Methodological & Application

Application Notes: Streamlined C–H Functionalization of Heteroarenes via Minisci Reaction with Fluorinated Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The direct C–H functionalization of N-heteroarenes is a cornerstone of modern medicinal chemistry, enabling rapid structural modifications to optimize the pharmacological profiles of drug candidates.[1] The Minisci reaction, a powerful method for forging C(sp²)–C(sp³) bonds via radical addition to electron-deficient heterocycles, has become an indispensable tool in this field.[2] This application note provides a detailed protocol and in-depth scientific rationale for conducting the Minisci reaction using fluorinated pyridinium salts. These activated pyridine surrogates offer distinct advantages, including enhanced reactivity and, in some cases, improved regioselectivity under milder, often photocatalytic, conditions.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for late-stage functionalization and novel compound synthesis.

Introduction: The Strategic Advantage of Fluorinated Pyridinium Salts

Nitrogen-containing heterocycles are among the most prevalent structural motifs in FDA-approved pharmaceuticals.[5] Consequently, methods for their efficient and selective modification are highly sought after. The classical Minisci reaction, first reported in 1971, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heteroarene.[2][6] While powerful, traditional protocols often require harsh conditions, such as strong acids and stoichiometric oxidants, which can limit functional group tolerance.[3][7]

The advent of photoredox catalysis has revolutionized the Minisci reaction, enabling the generation of radicals under significantly milder conditions.[8][9] Within this modern context, pre-activated N-heterocyclic salts, such as N-alkoxy or N-aminopyridinium salts, have emerged as highly versatile reagents.[4][10] Fluorinated pyridinium salts, in particular, offer a compelling platform for several reasons:

  • Enhanced Electrophilicity: The electron-withdrawing nature of fluorine substituents increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic radical attack.

  • Tunable Reactivity: The position and number of fluorine atoms can be varied to fine-tune the electronic properties and reactivity of the salt.[11]

  • Amenability to Photocatalysis: Many fluorinated pyridinium salts are excellent single-electron acceptors, facilitating radical generation and propagation in photocatalytic cycles.[12]

  • Improved Solubility: Fluorination can enhance the solubility of the pyridinium salt in common organic solvents used for these reactions.

This document will detail the mechanistic underpinnings, key components, and a step-by-step protocol for leveraging these advanced reagents in Minisci-type C–H functionalization.

Reaction Mechanism: A Photocatalytic Approach

The Minisci reaction with fluorinated pyridinium salts is typically performed under visible-light photoredox conditions. The general mechanism involves the generation of a carbon-centered radical, its addition to the pyridinium salt, and a subsequent rearomatization step.

A common strategy involves using an N-alkoxy or N-aminopyridinium salt, which can serve as a bifunctional reagent—delivering both the pyridyl group and a radical precursor upon single-electron reduction.[4][10] The catalytic cycle, depicted below, illustrates a representative pathway.

Minisci_Mechanism cluster_1 Radical Generation & Addition PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET Radical_Gen Homolytic Cleavage PC_star->Radical_Gen SET PC_red->PC Oxidation FinalProduct Alkoxypyridylated Product PyrSalt Fluorinated N-Alkoxypyridinium Salt PyrSalt->Radical_Gen AlkoxyRadical R-O• Radical_Gen->AlkoxyRadical Pyridine Fluorinated Pyridine Radical_Gen->Pyridine AdductRadical AlkoxyRadical->AdductRadical Addition RadicalCation Radical Cation Intermediate Pyridine->RadicalCation Alkene Alkene Substrate Alkene->AdductRadical AdductRadical->RadicalCation Addition to Pyridine RadicalCation->FinalProduct Oxidative Aromatization

Figure 1. Generalized photocatalytic cycle for a three-component Minisci-type reaction.

Mechanistic Steps Explained:

  • Excitation: A photocatalyst (PC), often an iridium or ruthenium complex or an organic dye, absorbs visible light to reach an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces the N-alkoxypyridinium salt via single-electron transfer. This is a crucial step where the salt acts as an electron acceptor.

  • Fragmentation: The resulting unstable radical anion of the pyridinium salt undergoes rapid homolytic cleavage of the N-O bond.[4] This fragmentation releases the fluorinated pyridine and generates an alkoxy radical.

  • Radical Addition to Alkene: The newly formed alkoxy radical adds to an alkene substrate, generating a carbon-centered β-alkoxy radical.

  • Minisci Addition: This nucleophilic carbon radical then attacks a molecule of the protonated fluorinated pyridine (which is present due to the acidic conditions often required). This forms a radical cation intermediate.

  • Rearomatization: The radical cation intermediate is oxidized back to the aromatic state to form the final product. This oxidation can be effected by the oxidized form of the photocatalyst or another oxidant in the system, regenerating the catalyst for the next cycle.

Core Components and Optimization Parameters

Success in the Minisci reaction hinges on the careful selection and balance of its core components. The interplay between the substrate, salt, catalyst, and solvent dictates the reaction's efficiency, yield, and selectivity.

ComponentRole & Key ConsiderationsRecommended Starting Points
Heterocyclic Substrate The electron-deficient N-heteroarene that undergoes C–H functionalization. Fluorinated pyridinium salts are themselves the activated substrate.N-Alkoxy- or N-Amino- 2-fluoropyridinium, 4-cyanopyridinium, or quinolinium salts.
Radical Precursor The source of the carbon-centered radical. Can be carboxylic acids, boronic acids, alkyl halides, or generated from alkenes/alcohols.[6][7][13]Alkenes (e.g., styrene derivatives), unactivated alkyl bromides, or redox-active esters.
Photocatalyst Absorbs light and initiates the electron transfer process. Choice depends on the redox potentials of the substrates.fac-Ir(ppy)₃, [Ir(dtbbpy)(ppy)₂]PF₆, Ru(bpy)₃Cl₂, or organic dyes like 4CzIPN or Eosin Y.[14]
Solvent Must dissolve all components and be inert to radical conditions. Degassing is often crucial to remove oxygen, which can quench the excited catalyst.Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), or mixtures thereof.[14]
Acid Additive Protonates the heterocycle, lowering its LUMO and increasing its reactivity toward nucleophilic radical attack.[2][9]Trifluoroacetic acid (TFA), Formic acid (HCOOH), or a Brønsted acid co-catalyst. Often used in stoichiometric amounts.[14]
Light Source Must emit at a wavelength that overlaps with the photocatalyst's absorption spectrum.Blue LEDs (typically 450-460 nm) are common for many iridium and organic photocatalysts.[14]

Detailed Experimental Protocol: General Procedure for Photocatalytic Alkoxypyridylation

This protocol provides a representative procedure for a three-component Minisci-type reaction involving a fluorinated N-alkoxypyridinium salt, an alkene, and a photocatalyst.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents may be toxic or corrosive; consult the Safety Data Sheet (SDS) for each chemical before use.

Workflow start Start: Reagent Preparation prep Weigh Pyridinium Salt (1.2 eq), Alkene (1.0 eq), and Photocatalyst (1-2 mol%) into a vial. start->prep add_solvent Add degassed solvent (e.g., MeCN, 0.1 M). prep->add_solvent add_acid Add acid additive (e.g., TFA, 1.5 eq). add_solvent->add_acid degas Seal vial and sparge with N₂ or Ar for 15-20 min. add_acid->degas irradiate Place vial in photoreactor. Irradiate with Blue LEDs with cooling. degas->irradiate monitor Monitor reaction progress by TLC or LC-MS. irradiate->monitor workup Quench reaction. Perform aqueous workup. monitor->workup Upon completion purify Purify crude product via column chromatography. workup->purify end End: Characterized Product purify->end

Figure 2. Step-by-step experimental workflow for the Minisci reaction.

Materials:

  • Fluorinated N-Alkoxypyridinium Salt (e.g., N-methoxy-2-fluoropyridinium tetrafluoroborate) (1.2 equiv)

  • Alkene substrate (1.0 equiv, 0.2 mmol scale)

  • Photocatalyst (e.g., 4CzIPN) (2 mol%)

  • Acid Additive (e.g., Trifluoroacetic Acid, TFA) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a Teflon septum

  • Photoreactor equipped with a 20-40 W blue LED light source and a cooling fan

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the fluorinated N-alkoxypyridinium salt (0.24 mmol), the alkene substrate (0.2 mmol), and the photocatalyst (0.004 mmol).

  • Solvent and Reagent Addition: Seal the vial with the septum cap. Using a syringe, add the degassed acetonitrile (2.0 mL) followed by the trifluoroacetic acid (0.30 mmol).

    • Causality Note: Degassing the solvent is critical. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. The acid activates the pyridine ring for the nucleophilic radical attack.[2]

  • Inert Atmosphere: Carefully sparge the reaction mixture with a stream of nitrogen or argon gas for 15-20 minutes by inserting a needle through the septum for gas inlet and another for outlet.

  • Irradiation: Place the sealed vial inside the photoreactor, ensuring it is positioned an appropriate distance from the light source. Begin stirring and turn on the blue LEDs and the cooling fan.

    • Experience Note: Most photocatalytic reactions are run at or near room temperature. The fan is essential to dissipate heat generated by the LEDs, preventing thermal decomposition of reagents or catalysts.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, turn off the light source. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Dilute the mixture with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient degassing (oxygen presence).2. Insufficient light intensity or incorrect wavelength.3. Catalyst deactivation.4. Insufficient acidity.1. Increase sparging time; use freeze-pump-thaw cycles for sensitive reactions.2. Check LED specifications; ensure vial is close to the light source.3. Try a different photocatalyst (e.g., switch from organic dye to an Ir-complex).4. Increase the equivalents of acid or try a different acid (e.g., HCOOH).[14]
Mixture of Regioisomers 1. Inherent electronic properties of the pyridine ring.2. Steric hindrance not sufficient to favor one position.1. Modify the substitution pattern on the pyridine ring (e.g., add a blocking group at the C2 position to favor C4).[15]2. Change the radical source to a bulkier one to favor the less sterically hindered position.
Formation of Byproducts 1. Dimerization of the radical precursor.2. Over-alkylation of the product.3. Decomposition of starting material or product.1. Lower the reaction concentration to disfavor bimolecular radical recombination.2. Use a smaller excess of the radical precursor.3. Ensure adequate cooling during irradiation; reduce reaction time.

Conclusion

The Minisci reaction utilizing fluorinated pyridinium salts under photocatalytic conditions represents a robust and versatile strategy for the direct C–H functionalization of N-heteroarenes. This method circumvents the need for harsh classical conditions, offering broad functional group tolerance and access to complex molecular architectures.[8] By understanding the underlying mechanism and carefully optimizing the key reaction parameters, researchers can effectively employ this protocol for late-stage modification in drug discovery programs and for the efficient synthesis of novel chemical entities.

References

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Application Note: Photoredox Catalysis Conditions for Potassium 2-(3-fluoropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium 2-(3-fluoropyridin-2-yl)propanoate (CAS: N/A for specific salt, generic class


-heteroaryl carboxylates) is a specialized photoredox reagent designed to generate the 1-(3-fluoropyridin-2-yl)ethyl radical . This radical species is a critical pharmacophore building block, allowing for the installation of a chiral fluorinated pyridine motif into drug scaffolds via non-traditional bond disconnections.

Unlike traditional nucleophilic substitutions which are prone to racemization or elimination, this reagent utilizes Single Electron Transfer (SET) decarboxylation. This guide details the optimized conditions for its use in Metallaphotoredox Arylation (coupling with aryl halides) and Decarboxylative Giese Addition (coupling with Michael acceptors).

Key Reactivity Profile
  • Radical Type:

    
    -Heteroaryl secondary alkyl radical.
    
  • Electronic Considerations: The C3-fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), slightly increasing the oxidation potential of the carboxylate compared to the non-fluorinated analog. High-potential iridium photocatalysts are recommended.
    
  • Stability: The potassium salt form ensures immediate solubility in polar aprotic solvents (DMSO, DMF) and obviates the need for exogenous bases, reducing side reactions.

Mechanism of Action

The transformation relies on the synergistic interplay between a photocatalyst (Ir) and a transition metal mediator (Ni) or a radical trap.

  • Photoexcitation: Blue light (450 nm) excites the Ir(III) catalyst to its long-lived triplet state *Ir(III).

  • Oxidation (SET): The excited catalyst oxidizes the carboxylate substrate (

    
     to 
    
    
    
    V vs SCE), generating a carboxyl radical.
  • Decarboxylation: Rapid loss of CO

    
     generates the key 
    
    
    
    radical at the benzylic position.
  • Product Formation:

    • Path A (Dual Catalysis): The radical is intercepted by a Ni(II)-Aryl complex, followed by reductive elimination to form the C-C bond.[1]

    • Path B (Giese): The radical adds to an electron-deficient alkene.

Mechanistic Diagram (Dual Ni/Ir Catalysis)

PhotoredoxCycle cluster_Ir Photocatalytic Cycle (Ir) cluster_Substrate cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue Light (hν) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Substrate) Substrate K-Carboxylate Salt Ir_Excited->Substrate Ir_Red->Ir_GS SET (Reduction of Ni) Ni_III Ni(III)-Ar-Alkyl Ir_Red->Ni_III Catalyst Turnover Radical α-Pyridyl Radical (+ CO2) Substrate->Radical -e⁻ (via *Ir) Ni_II_Ar Ni(II)-Ar (Oxidative Add.) Radical->Ni_II_Ar Radical Capture Ni_0 Ni(0) Ni_0->Ni_II_Ar + Aryl Bromide Ni_II_Ar->Ni_III + α-Pyridyl Radical Ni_III->Ni_0 SET (from Ir(II)) Product Coupled Product Ni_III->Product Reductive Elimination

Caption: Synergistic Ir/Ni catalytic cycle. The Ir cycle generates the radical via decarboxylation, which enters the Ni cycle to couple with an aryl halide.

Protocol A: Decarboxylative Arylation ( Coupling)[1]

This is the primary application for this reagent, enabling the synthesis of 2-(1-arylethyl)-3-fluoropyridines.

Materials Table
ComponentReagent / SpecsEquiv.Conc.
Substrate Potassium 2-(3-fluoropyridin-2-yl)propanoate1.5-
Coupling Partner Aryl Bromide (Electron deficient/neutral preferred)1.00.1 M
Photocatalyst Ir[dF(CF

)ppy]

(dtbbpy)PF

0.02 (2 mol%)-
Ni Catalyst NiCl

·glyme (Pre-catalyst)
0.05 (5 mol%)-
Ligand dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)0.05 (5 mol%)-
Solvent DMSO (Anhydrous, degassed)--
Light Source 34W Blue LED (450 nm)--
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical):

    • In a separate 4 mL vial, dissolve NiCl

      
      ·glyme (1.1 mg, 5 µmol) and dtbbpy (1.3 mg, 5 µmol) in 100 µL of DMSO.
      
    • Sonicate or heat gently (40 °C) for 5 minutes until the solution turns a clear green/blue. Failure to pre-complex results in erratic yields.

  • Reaction Setup:

    • To an 8 mL reaction vial equipped with a stir bar, add:

      • Aryl Bromide (0.10 mmol, 1.0 equiv)

      • Potassium 2-(3-fluoropyridin-2-yl)propanoate (31 mg, 0.15 mmol, 1.5 equiv)

      • Ir photocatalyst (2.2 mg, 2 µmol).

    • Transfer the pre-formed Ni/Ligand solution into the reaction vial.

    • Add remaining DMSO to reach a total volume of 1.0 mL (0.1 M concentration).

  • Deoxygenation:

    • Seal the vial with a septum cap.[2]

    • Sparge the solution with Nitrogen or Argon for 10 minutes (submerged needle). Oxygen is a potent quencher of the excited iridium state.

  • Irradiation:

    • Place the vial 2-3 cm from the Blue LED source.

    • Apply fan cooling to maintain reaction temperature at 25–30 °C.

    • Stir vigorously (1000 rpm) for 12–18 hours.

  • Work-up:

    • Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purify via silica gel chromatography.[3]

Protocol B: Decarboxylative Giese Addition ( Coupling)

Use this protocol for coupling the fluoropyridine fragment to Michael acceptors (acrylates, sulfones, acrylamides).

Materials Table
ComponentReagentEquiv.[4][5][6][7][8]
Substrate Potassium 2-(3-fluoropyridin-2-yl)propanoate1.0
Acceptor Michael Acceptor (e.g., Methyl Acrylate)1.5–2.0
Photocatalyst Ir[dF(CF

)ppy]

(dtbbpy)PF

0.01 (1 mol%)
Solvent DMF or DMSO0.1 M
Additive H

O (Optional, proton source)
5–10 equiv
Procedure Modifications
  • Stoichiometry: Unlike the arylation, the radical donor (K-salt) is often used as the limiting reagent (1.0 equiv) if the Michael acceptor is cheap; otherwise, use excess K-salt (1.5 equiv).

  • Proton Source: The Giese addition generates an

    
    -carbonyl anion intermediate that must be protonated. Ensure the solvent is not "too" dry, or add 5 equivalents of deionized water to facilitate turnover.
    
  • Purification: These products are often polar. Use a gradient of DCM/MeOH or Hexanes/EtOAc.

Experimental Workflow Diagram

Workflow Step1 1. Pre-complex Ni/Ligand (DMSO, 40°C, 5 min) Step2 2. Combine Solids (Substrate, Ar-Br, Ir-Cat) Step1->Step2 Add Solution Step3 3. Sparging (N2/Ar) (10-15 mins) Step2->Step3 Step4 4. Irradiation (Blue LED, Fan, 12-18h) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Caption: Operational workflow for setting up the metallaphotoredox reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxygen quenching or Catalyst death.Re-sparge rigorously (15 min). Ensure Ni-precomplexation step was followed.
Protodecarboxylation (Product is 2-ethyl-3-fluoropyridine)H-atom abstraction from solvent.The radical is forming but not coupling. Increase concentration of Aryl Bromide. Switch solvent to MeCN/H2O mixtures (less H-donor capability).
Substrate Insolubility K-salt aggregation.Add 18-Crown-6 (1.0 equiv) or switch to pure DMSO.
Hydrolysis of Product Unstable product.Avoid acidic workups. The 3-fluoropyridine nitrogen is less basic, but still sensitive.

References

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link
    
  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling." Science, 345(6195), 433-436. Link

  • Noble, A., & MacMillan, D. W. C. (2014).

    
    -amino acids." Journal of the American Chemical Society, 136(33), 11602-11605. Link
    
  • Review: Twilton, J., et al. (2017). "The merger of transition metal and photocatalysis."[1] Nature Reviews Chemistry, 1, 0052. Link

Sources

Troubleshooting & Optimization

Improving yield in decarboxylative coupling of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Decarboxylative Coupling for Fluorinated Pyridines

Topic: Improving Yield in Decarboxylative Cross-Coupling (DCC) of Fluorinated Pyridine Carboxylic Acids. Audience: Process Chemists, Medicinal Chemists, and Discovery Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Fluorine-Pyridine" Paradox

Decarboxylative cross-coupling (DCC) transforms stable carboxylic acids into valuable biaryl or alkyl-aryl scaffolds, releasing only CO₂.[1] However, when the substrate is a fluorinated pyridine carboxylic acid (e.g., 3-fluoro-2-picolinic acid), you face a dual challenge:

  • The Pyridine Trap: The pyridine nitrogen is a potent ligand that can poison your catalyst (Pd or Cu), sequestering it in an inactive resting state.

  • The Fluorine Effect: While fluorine is isosteric with hydrogen, its strong electron-withdrawing nature (

    
    ) dramatically alters the electronic landscape. It stabilizes the carboxylate anion (making oxidative decarboxylation in photoredox cycles harder) but destabilizes the intermediate aryl-metal species in thermal cycles, promoting side reactions like protodecarboxylation.
    

This guide moves beyond generic advice to target these specific mechanistic bottlenecks.

Module 1: Diagnostic Workflow

Before altering conditions, diagnose the failure mode. Use this logic gate to identify whether your issue is catalytic death, protodecarboxylation, or incomplete activation.

TroubleshootingFlow Start Start: Low Yield (<30%) CheckSM Analyze Crude Mixture: Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (>50%) CheckSM->SM_Yes Yes SM_No SM Consumed CheckSM->SM_No No TempCheck Is Decarboxylation Occurring? (Check for CO2 evolution or Headspace Analysis) SM_Yes->TempCheck NoDecarb Issue: Activation Failure Catalyst Poisoning or High Barrier TempCheck->NoDecarb No CO2 CheckProduct Identify Major Byproduct SM_No->CheckProduct Proto Product = Protodecarboxylation (Ar-H instead of Ar-Ar) CheckProduct->Proto Mass = SM - 44 + 1 Homo Product = Homocoupling (Ar-Ar dimer) CheckProduct->Homo Dimer found

Figure 1: Diagnostic logic for categorizing reaction failure in decarboxylative coupling.

Module 2: Mechanism-Based Troubleshooting (FAQs)

Issue A: The "Protodecarboxylation" Trap

Symptom: You isolate the fluorinated pyridine with a proton where the carboxyl group was (Ar-H), rather than the coupled product. Mechanism: The decarboxylated intermediate (an aryl radical or aryl-metal species) abstracts a hydrogen atom from the solvent or ligands faster than it undergoes transmetallation or reductive elimination.

Q: Why is my fluorinated substrate prone to this? A: Fluorine substituents on the pyridine ring lower the energy of the LUMO. If you are running a radical pathway (e.g., Minisci or Photoredox), the resulting electron-deficient radical is highly electrophilic and aggressively seeks hydrogen atoms.

Corrective Actions:

  • Solvent Switch: Move away from H-atom donors.

    • Avoid: THF, Toluene, DMF (strong H-donors).

    • Prefer: DMSO (if thermal), Acetonitrile/Water mixtures, or Trifluorotoluene (PhCF₃).

  • Increase Concentration: High dilution favors unimolecular decay (H-abstraction) over bimolecular coupling. Increase concentration to 0.5 M - 1.0 M if solubility permits.

  • The "Wet" Trick: For Ag-catalyzed reactions, adding water (up to 50% v/v) can paradoxically improve yield. It solubilizes the carboxylate salt, ensuring a steady concentration of the active species, and suppresses H-abstraction from organic solvents [1].

Issue B: Catalyst Poisoning (The "Stalled" Reaction)

Symptom: Reaction stops at 10-20% conversion. Adding more catalyst restarts it briefly. Mechanism: The pyridine nitrogen chelates to the Pd or Cu center, displacing the phosphine or phenanthroline ligands required for the catalytic cycle.

Q: How do I stop the pyridine from binding to the metal? A: You cannot stop it, but you can out-compete it.

Corrective Actions:

  • Ligand Overload: For Cu/Pd systems, use 1,10-phenanthroline (for Cu) and sterically bulky phosphines like XPhos or SPhos (for Pd). The bulk prevents the pyridine nitrogen from displacing the ligand [2].

  • The "Dummy" Ligand: In extreme cases, add a Lewis acid (like

    
     or 
    
    
    
    salts) that binds to the pyridine nitrogen more strongly than your expensive Pd catalyst does. Note: This is risky as it may also inhibit decarboxylation if the carboxylate binds to the Lewis acid.

Module 3: Optimized Protocols

Choose the protocol based on your coupling partner.

Protocol A: Thermal Pd/Cu-Catalyzed Biaryl Coupling

Best for: Coupling Fluorinated Picolinic Acids with Aryl Bromides/Iodides. Based on Goossen et al. [3] and Shang et al. [4]

ParameterStandard ConditionOptimized for Fluorinated Pyridines
Catalyst 1 PdI₂ or Pd(OAc)₂Pd(acac)₂ (2 mol%) (More robust precatalyst)
Ligand (Pd) PPh₃XPhos (4-6 mol%) (Prevents N-poisoning)
Catalyst 2 CuICu₂O (5 mol%) + 1,10-Phenanthroline (10 mol%)
Base K₂CO₃K₃PO₄ (Milder, better solubility for F-salts)
Solvent NMP/QuinolineNMP/Toluene (3:1) + 4Å Molecular Sieves
Temp 160°C120°C - 140°C (Lower temp reduces protodecarboxylation)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Water is the enemy of the transmetallation step here.

  • Pre-complexation: Stir Pd(acac)₂ and XPhos in NMP for 10 mins before adding substrates. This ensures the active Pd(0) species is ligated before the pyridine can chelate.

  • Addition: Add Cu₂O, Phenanthroline, Fluorinated Pyridine Acid (1.0 equiv), Aryl Bromide (1.2 equiv), and K₃PO₄ (1.5 equiv).

  • Azeotrope: If using hydrated salts, add toluene and distill off the azeotrope before sealing.

  • Reaction: Heat to 130°C. Monitor CO₂ evolution.

Protocol B: Photoredox/Ni Dual Catalysis

Best for: Coupling Fluorinated Acids with Alkyl Halides or difficult Aryl Halides. Based on MacMillan/Doyle methodologies [5].

Why use this? It operates at room temperature, preventing thermal degradation of sensitive fluorinated scaffolds.

Key Optimization for Fluorine: Fluorinated acids have higher oxidation potentials (


). The standard photocatalyst 

might be too weak.
  • Upgrade: Switch to

    
      (highly oxidizing, 
    
    
    
    ).
  • Base: Use Cs₂CO₃ or TMG (Tetramethylguanidine) to ensure the carboxylate is fully deprotonated and soluble.

Module 4: Data & Chemical Logic

Impact of Fluorine Position on Yield

The position of the fluorine atom on the pyridine ring dictates the preferred troubleshooting path.

Fluorine PositionElectronic EffectSteric EffectRecommended Fix
3-Fluoro (Ortho to COOH)Inductive stabilization of anion. Harder to oxidize.High steric clash with Cu/Pd center.Use Photoredox (Sterics matter less for radical generation).
4/5-Fluoro (Meta to COOH)Moderate electron withdrawal.Minimal.Standard Pd/Cu works well.
6-Fluoro (Ortho to N)Reduces basicity of Pyridine N (Good!).Minimal.Pd/Cu works better here than non-fluorinated pyridine (less poisoning).

References

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[2] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. Link

  • Bilodeau, F., Brochu, M. C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids. The Journal of Organic Chemistry, 75(5), 1550–1560. Link

  • Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][3][4] Science, 313(5787), 662–664. Link

  • Shang, R., Fu, Y., Wang, Y., Xu, Q., Yu, H. Z., & Liu, L. (2010). Palladium-Catalyzed Decarboxylative Couplings of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates.[5] Angewandte Chemie International Edition, 49(8), 1506-1510. Link

  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

Sources

Minimizing protodecarboxylation side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Protodecarboxylation in Pyridine Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction: The "Zwitterion Trap"

Welcome to the Pyridine Integrity Support Center. If you are here, you are likely observing the inexplicable disappearance of a pyridine carboxylic acid or 2-pyridylacetic acid derivative during synthesis, hydrolysis, or workup.

Unlike benzene derivatives, pyridine carboxylic acids possess a basic nitrogen atom within the ring. This creates a unique vulnerability: the ability to form zwitterionic intermediates that significantly lower the activation energy for decarboxylation. This is not a random degradation; it is a mechanically driven event governed by the Hammick Mechanism .

This guide provides the protocols to disrupt this mechanism and stabilize your target molecule.

Module 1: The Mechanism (Why is my product vanishing?)

User Question: "I am synthesizing 2-picolinic acid (or 2-pyridylacetic acid). The LCMS showed the product during the reaction, but after workup/concentration, I only see the decarboxylated pyridine. Why?"

Technical Insight: The instability of 2- and 4-pyridine carboxylic acids is driven by the formation of a zwitterion. The ring nitrogen abstracts the acidic proton (either intramolecularly or via a water bridge). The resulting carboxylate (


) releases 

, leaving a negative charge on the ring carbon. This carbanion is stabilized by the adjacent positive nitrogen (forming an ylide-like resonance structure).
  • Critical Factor: The reaction rate peaks at the isoelectric point (pH ~3–4 for picolinic acid), where the zwitterion concentration is highest.

  • Isomer Sensitivity:

    • 2-position (Picolinic): Highly unstable (inductive stabilization + close proximity).

    • 2-pyridylacetic acid: Extremely unstable (decarboxylates < 70°C).

    • 3-position (Nicotinic): Relatively stable (negative charge cannot be delocalized onto the nitrogen).

Visualizing the Failure Mode

DecarboxylationMechanism cluster_0 The Danger Zone (Isoelectric Point) Neutral Neutral Acid (Py-COOH) Zwitterion Zwitterion (H-Py⁺-COO⁻) Neutral->Zwitterion Proton Transfer (Fast) TS Transition State (Cyclic/Solvent Bridged) Zwitterion->TS Heat Ylide Pyridyl Ylide (H-Py⁺-C⁻) TS->Ylide -CO₂ (Irreversible) Product Decarboxylated Product + CO₂ Ylide->Product Protonation

Figure 1: The Hammick Mechanism showing the zwitterionic pathway that facilitates


 loss.

Module 2: Synthesis & Hydrolysis Protocols

User Question: "I need to hydrolyze a 2-cyanopyridine or ethyl 2-pyridylacetate to the acid. Standard LiOH/MeOH hydrolysis failed. How do I proceed?"

Troubleshooting Protocol: Standard basic hydrolysis often passes through the dangerous pH 3–5 window during the quench/workup. You must avoid the isoelectric point entirely by isolating the product as a stable salt.

Protocol A: The "Acid Lock" Method (Recommended)

This method keeps the nitrogen fully protonated (


) and the carboxylic acid protonated (

), preventing the initial carboxylate formation.
  • Reagent: Use

    
     or 
    
    
    
    (excess, >5 equiv).
  • Temperature:

    • Picolinic acids: Reflux is usually tolerated if pH < 1.

    • Pyridylacetic acids: Do not exceed 40°C. Stir longer (24–48h) at RT.

  • Workup (Crucial):

    • Do NOT neutralize with

      
       or 
      
      
      
      . This will pass the solution through the isoelectric danger zone.
    • Concentration: Remove solvent/acid in vacuo at low temperature (< 40°C).

    • Isolation: Aazeotrope with toluene or acetonitrile to remove residual water/acid. Isolate the product as the Hydrochloride Salt (

      
      ) .
      
Protocol B: The "Krapcho-Type" Anhydrous Route

If the molecule is acid-sensitive, use anhydrous conditions to prevent the aqueous solvation shell that stabilizes the transition state.

  • Reagent:

    
     (Potassium trimethylsilanolate) or 
    
    
    
    (anhydrous).
  • Solvent: THF or DME (anhydrous).

  • Mechanism: Cleaves the ester to the carboxylate salt (

    
    ) in the absence of protons. Without a proton source, the zwitterion (
    
    
    
    ) cannot form easily.
  • Quench: Isolate directly as the potassium salt by filtration, or quench with exactly 1 equiv of acid in an organic solvent.

Comparison of Hydrolysis Conditions
ParameterStandard Base (LiOH/aq)Acid Lock (HCl/aq)Anhydrous (TMSOK)
Risk Level High (during workup)Low (if salt isolated)Medium (moisture sensitive)
pH Profile Crosses pI (pH 3-5)Stays < pH 1Basic (non-aqueous)
Species Zwitterion formsCationic (

)
Anionic (

)
Best For 3-position acids2-position, PyridylaceticAcid-sensitive substrates

Module 3: Cross-Coupling & Metal Catalysis

User Question: "I am performing a Suzuki coupling on a chloropyridine carboxylic acid. The acid group is falling off. Is the metal catalyst responsible?"

Technical Insight: Yes. Transition metals (Cu, Ag, and Pd) are excellent decarboxylation catalysts. They coordinate to the nitrogen and the carboxylate, mimicking the proton's role in the Hammick mechanism but with higher efficiency (Goossen-type decarboxylation).

Mitigation Strategy:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that occupy the metal center and prevent coordination to the pyridine nitrogen/carboxylate.

  • Avoid Additives: Do not use Copper (Cu) or Silver (Ag) salts as additives if you want to keep the carboxylate. These are standard promoters for intentional decarboxylation.

  • Protection: Do not couple the free acid.

    • Protect as: tert-butyl ester (cleavable with TFA/DCM, avoiding aqueous workup).

    • Protect as: Benzyl ester (cleavable via hydrogenation).

Decision Tree: Saving the Carboxyl Group

CouplingStrategy Start Start: Cross-Coupling Pyridine Acid Is2Pos Is COOH at 2- or 4-position? Start->Is2Pos Protect MANDATORY: Protect as Ester Is2Pos->Protect Yes Direct Direct Coupling Possible (Risk High) Is2Pos->Direct No (3-pos) Metal Catalyst Choice Protect->Metal Direct->Metal PdOnly Pd Only (Avoid Cu/Ag) Metal->PdOnly Temp Temp Control < 80°C PdOnly->Temp

Figure 2: Decision logic for preserving carboxyl groups during metal-catalyzed couplings.

Module 4: Storage & Handling FAQs

Q: Can I store 2-pyridylacetic acid in DMSO solution? A: No. DMSO is a polar aprotic solvent that can solvate cations well, leaving the carboxylate "naked" and reactive. Furthermore, DMSO solutions can absorb water, facilitating the zwitterion bridge.

  • Recommendation: Store as the solid HCl salt at -20°C. If a solution is needed, prepare it fresh in an acidic buffer.

Q: My product decomposed on the rotavap. What happened? A: You likely concentrated an aqueous solution at the isoelectric pH with heat.

  • Fix: Lyophilize (freeze-dry) instead of rotavapping if water is present. Sublimation of ice keeps the temperature low and prevents thermal decarboxylation.

Q: How do I characterize these unstable acids without them decomposing in the NMR tube? A: Do not use


 or DMSO-

for the free acid.
  • Protocol: Use

    
     with a drop of DCl  (Deuterium Chloride). This forces the molecule into the stable cationic salt form (
    
    
    
    ) during acquisition.

References

  • Dunn, G. E., et al. (1972).[1] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017–3027.[1]

  • Goossen, L. J., et al. (2009).[2] "Protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry, 74(7), 2620–2623.

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 54, 1670–1687.

  • BenchChem Support. (2025). "Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions."

  • Johnson, T. C., & Marsden, S. P. (2011). "Three-Component Synthesis of Pyridylacetic Acid Derivatives." Journal of Organic Chemistry, 76(23), 9725–9732.

Sources

Technical Support Center: Handling Potassium 2-(3-fluoropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HYGRO-K-FPYP-001 Severity: High (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Potassium 2-(3-fluoropyridin-2-yl)propanoate is a specialized fluorinated heterocyclic salt often used as a building block in medicinal chemistry (e.g., for Minisci reactions or cross-couplings). Like many potassium carboxylates, it exhibits aggressive hygroscopicity and deliquescence .

The potassium cation (


) has a lower charge density than sodium (

), leading to lower lattice energy in the crystal structure. This makes the hydration energy dominant, causing the salt to rapidly absorb atmospheric moisture until it dissolves in its own sorbed water (deliquescence).

Failure to manage this leads to:

  • Stoichiometric Collapse: You are weighing water, not reagent.

  • Catalyst Poisoning: Trace moisture deactivates sensitive Pd/Ni catalysts in cross-coupling.

  • Hydrolysis/Degradation: While the carboxylate is stable, the pyridine ring can become protonated or degrade under prolonged wet/basic conditions.

Module 1: Storage & Shelf-Life Strategy

Q: My reagent turned into a sticky paste inside the vial. Is it ruined? A: Not necessarily, but its purity is compromised by water weight. It has deliquesced. Do not attempt to scrape it out with a metal spatula on an open bench; you will only introduce more water.

The "Dry Chain" Protocol

Treat this compound like a living organism. It must never break the "Dry Chain."

Storage TierDurationProtocol
Tier 1: Active Use Daily/WeeklyStore in a desiccator with P₂O₅ (Phosphorus Pentoxide) or KOH pellets . Silica gel is often too weak for potassium salts.
Tier 2: Deep Storage > 1 MonthStore under Argon/Nitrogen in a sealed vial, taped with electrical tape (Parafilm is permeable to moisture over time), inside a secondary jar containing desiccant. Keep at -20°C.
Tier 3: Recovery Post-ExposureIf the solid has clumped, do not chip it. Dissolve in dry MeOH/Toluene and re-evaporate (See Module 3).

Module 2: Accurate Weighing Protocols

Q: The mass keeps increasing while I watch the balance. How do I get an accurate weight? A: You are observing real-time hydration. You cannot use "Direct Weighing" (taring a boat and adding solid). You must use "Difference Weighing."

Technique: Difference Weighing (The Benchtop Standard)

This method eliminates the error caused by moisture absorption during the transfer.

  • Dry the Source: Ensure the source vial has been desiccated overnight.

  • Weigh the Total: Place the capped source vial on the analytical balance. Record Mass

    
    .[1]
    
  • Transfer: Quickly remove the cap, dispense the approximate amount into your reaction flask, and immediately recap the source vial.

  • Weigh the Remainder: Place the capped source vial back on the balance. Record Mass

    
    .[1][2]
    
  • Calculate: Mass Transferred =

    
    .[1]
    

Note: Even if the powder absorbs water during the 3 seconds of transfer, that water weight is now in your flask, but the Mass


 accurately reflects the "dry" mass that left the vial (assuming the source was dry).
Workflow Visualization: Weighing Logic

WeighingLogic Start Start: Weighing K-Salt CheckState Check Physical State Start->CheckState IsPaste Is it Clumpy/Paste? CheckState->IsPaste Yes Yes IsPaste->Yes Deliquescent No No IsPaste->No Free Flowing Glovebox Do you have a Glovebox? Glovebox->Yes Glovebox->No DirectWeigh Glovebox Weighing (Inert Atmosphere) DiffWeigh Difference Weighing (Benchtop) Azeotrope MUST Dry First (See Module 3) Yes->DirectWeigh Yes->Azeotrope No->Glovebox No->DiffWeigh

Figure 1: Decision matrix for weighing hygroscopic potassium salts based on physical state and equipment availability.

Module 3: Drying & Recovery (Troubleshooting)

Q: Can I dry this in an oven at 100°C? A: Proceed with caution. While inorganic salts (KCl) are stable, organic propanoates can undergo decarboxylation at high temperatures, especially if the pyridine ring activates the position.

Recommendation: Do not exceed 60°C under high vacuum (< 1 mbar) unless you have TGA (Thermogravimetric Analysis) data confirming stability.

Method A: Vacuum Oven (For Mildly Damp Solids)
  • Temp: 40–50°C.

  • Pressure: < 5 mbar.

  • Duration: 12–24 hours.

  • Desiccant: Place a tray of P₂O₅ or KOH in the oven (if safe) to act as a moisture sink.

Method B: Azeotropic Drying (For Pastes/Syrups)

If the salt is a sticky mess, vacuum drying often fails because the water is trapped inside a "crust." You must break the lattice.

  • Dissolve: Add anhydrous Methanol to dissolve the salt completely.

  • Add Carrier: Add Toluene (forms azeotrope with water, bp ~84°C) or Acetonitrile .

  • Evaporate: Rotovap down. The water will co-distill with the solvent.

  • Repeat: Perform this 2–3 times.

  • Final Dry: The result should be a foamy solid. Dry this under high vacuum (Schlenk line) for 4 hours.

Drying AgentCompatibilityNotes
P₂O₅ Excellent Best for desiccators. Do not let it touch the product.[1][2]
Silica Gel Poor Too weak for potassium carboxylates.
Vacuum + Heat Good Keep T < 60°C to avoid decarboxylation.
Toluene Azeotrope Best Required for recovering deliquesced samples.

Module 4: Reaction Setup & Stoichiometry

Q: My cross-coupling failed. Was it the water? A: Likely. Water can hydrolyze esters, quench organometallic intermediates, or shift the pH.

The "Correction Factor" Protocol

If you cannot dry the salt perfectly, you must quantify the water and adjust your stoichiometry.

  • Run a qNMR (Quantitative NMR):

    • Dissolve a known mass of the salt in dry DMSO-d6.

    • Add an internal standard (e.g., Dimethyl sulfone).

    • Integrate the water peak (usually distinct in DMSO) vs. the propanoate CH signals.

  • Calculate Effective MW:

    
    
    
  • Adjust Mass: Use the

    
     to calculate the milligrams needed for your reaction.
    
Experimental Workflow: The "Schlenk Swap"

ReactionSetup Vial Hygroscopic Salt (In Vial) Flask Reaction Flask (Ar Purged) Vial->Flask Quick Transfer Vac High Vacuum (1 hr) Flask->Vac Remove Surface H2O Solvent Add Dry Solvent Vac->Solvent Backfill Ar

Figure 2: The "Schlenk Swap" technique minimizes exposure. The solid is transferred to the reaction flask, then the entire flask is vacuum-dried before adding solvent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).
  • Sigma-Aldrich Technical Bulletin. Handling Hygroscopic and Moisture Sensitive Reagents.

  • Laboratory Techniques. Weighing by Difference. University of Alberta Chemistry Dept.

  • ResearchGate Discussion. Drying Potassium Carboxylate Salts. (Analogous handling for hygroscopic K-salts).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for Potassium 2-(3-fluoropyridin-2-yl)propanoate before handling.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Potassium and Sodium 2-(3-fluoropyridin--2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the choice of reagents can profoundly influence reaction outcomes, affecting yield, purity, and overall process efficiency. Among the critical but often overlooked variables is the nature of the counter-ion in a salt. This guide provides an in-depth comparison of the reactivity of potassium 2-(3-fluoropyridin-2-yl)propanoate and its sodium counterpart, offering insights grounded in chemical principles and supported by experimental design.

Theoretical Framework: The Role of the Counter-Ion

The reactivity of a carboxylate salt in nucleophilic substitution reactions is fundamentally dictated by the availability and nucleophilicity of the carboxylate anion. The counter-ion (in this case, K⁺ or Na⁺) plays a crucial, albeit indirect, role in modulating this reactivity through several mechanisms:

  • Ion Pairing and Dissociation: For the carboxylate to act as a nucleophile, it must be sufficiently dissociated from its counter-ion.[1] The strength of the ionic bond between the cation and the carboxylate anion influences the concentration of the "free" nucleophilic species in solution.

  • Solvation: The size and charge density of the counter-ion affect how it is solvated by the solvent molecules. This, in turn, influences the solvation of the carboxylate anion and the overall solubility of the salt.

  • Lattice Energy: In solid-state or heterogeneous reactions, the lattice energy of the salt can impact the rate at which the carboxylate becomes available for reaction.

Potassium ions (K⁺) are larger and have a lower charge density than sodium ions (Na⁺).[2][3] This generally leads to weaker ion pairing and greater dissociation in polar aprotic solvents, which are commonly used for nucleophilic substitution reactions. Consequently, the potassium salt is often more soluble and its anion is more "naked" and, therefore, more nucleophilic.[4][5] Studies have shown that potassium salts can be more reactive than their sodium counterparts in various organic reactions.[4]

Experimental Design for Reactivity Comparison

To empirically compare the reactivity of potassium and sodium 2-(3-fluoropyridin-2-yl)propanoate, a well-designed experiment is essential. A suitable model reaction is the nucleophilic aromatic substitution (SNA r) with an activated aryl halide, such as 2,4-dinitrofluorobenzene. This reaction is chosen for its typically clean conversion and amenability to kinetic monitoring.

Experimental Workflow

Caption: Workflow for comparing the reactivity of potassium and sodium salts.

Detailed Protocol
  • Salt Synthesis and Characterization:

    • Synthesize potassium and sodium 2-(3-fluoropyridin-2-yl)propanoate from the corresponding acid. Ensure high purity (>98%) as confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.

    • Dry the salts thoroughly under vacuum to remove any residual water, which can affect reactivity.

  • Reaction Setup:

    • In separate, oven-dried reaction vessels equipped with magnetic stirrers and under an inert atmosphere, dissolve equimolar amounts of the potassium and sodium salts in a polar aprotic solvent (e.g., anhydrous DMF).

    • Add an internal standard to each vessel for accurate quantification by HPLC.

    • Bring the solutions to the desired reaction temperature (e.g., 60 °C) in a thermostatically controlled oil bath.

  • Reaction Monitoring:

    • Initiate the reactions by adding a standardized solution of 2,4-dinitrofluorobenzene to each vessel.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution to neutralize the carboxylate and stop the reaction.

  • Analytical Method:

    • Analyze the quenched aliquots using a validated reverse-phase HPLC method. The method should be capable of separating the starting materials (2-(3-fluoropyridin-2-yl)propanoate salt and 2,4-dinitrofluorobenzene) and the desired product.

    • Use the internal standard to correct for any variations in injection volume.

Expected Results and Interpretation

Based on the theoretical principles outlined above, it is anticipated that the potassium salt will exhibit a higher reaction rate compared to the sodium salt. This would be reflected in a faster disappearance of the starting materials and a more rapid formation of the product in the HPLC analysis.

Data Presentation

The quantitative data from the experiment can be summarized in a table for clear comparison:

SaltInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)Yield at 240 min (%)
Potassium 2-(3-fluoropyridin-2-yl)propanoateHypothetical ValueHypothetical ValueHypothetical Value
Sodium 2-(3-fluoropyridin-2-yl)propanoateHypothetical ValueHypothetical ValueHypothetical Value

The initial rates can be determined from the slope of the concentration versus time plots at the beginning of the reaction. The rate constants can be calculated assuming second-order kinetics.

Mechanistic Visualization

The enhanced reactivity of the potassium salt can be attributed to the weaker ion pairing in solution, leading to a higher concentration of the more reactive "free" carboxylate anion.

G Na Na+ Anion_Na RCOO⁻ Na->Anion_Na label_Na Lower concentration of 'free' nucleophile K K+ Anion_K RCOO⁻ K->Anion_K Weaker Ion Pairing label_K Higher concentration of 'free' nucleophile

Caption: Differential ion pairing of sodium and potassium carboxylates.

Practical Implications and Conclusion

The choice between potassium and sodium 2-(3-fluoropyridin-2-yl)propanoate can have significant practical implications in a synthesis campaign. The potentially higher reactivity of the potassium salt could lead to:

  • Shorter reaction times: Increasing throughput and reducing energy consumption.

  • Lower reaction temperatures: Improving the stability of sensitive functional groups and reducing the formation of byproducts.

  • Higher yields: Enhancing the overall efficiency of the process.

Conversely, the sodium salt might be preferred in situations where a more controlled or slower reaction is desired. It is also often a more cost-effective option.

References

  • ACS Publications. Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters. [Link]

  • Allen, T. Organic Uses of Sodium and Potassium: Key Reagents, Reactions, Reductions & Applications. [Link]

  • Semantic Scholar. Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. [Link]

  • Quora. How do potassium and sodium differ in terms of reactivity, solubility, and electrochemical series values? [Link]

  • RSC Publishing. Carboxylates as sources of carbon nucleophiles and electrophiles: comparison of decarboxylative and decarbonylative pathways. [Link]

  • ResearchGate. Structure-Reactivity Studies of Carboxylic Acids a Comparison of the... [Link]

  • YouTube. Lecture 83 Nucleophile Counter Ions in Organic Chemistry. [Link]

  • PubMed. Ionic binding of Na+ versus K+ to the carboxylic acid headgroup of palmitic acid monolayers studied by vibrational sum frequency generation spectroscopy. [Link]

  • Chemistry Europe. Structural Study on Alkali‐Carboxylate Functionalized Late‐Transition Metal Bis(dithiocarbamate) Complexes. [Link]

  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Quora. Is potassium more reactive than sodium although they both belong to the same group? [Link]

  • PMC. Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. [Link]

  • StackExchange. Why are potassium organic salts ever preferable to the sodium equivalents? [Link]

  • CORE. DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION A Thesis by XIN XU Submitted to the Office o. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • StackExchange. Can carboxylic acids like act as nucleophiles in substitution reactions? [Link]

  • PubMed. Potassium Versus Sodium Selectivity in Monovalent Ion Channel Selectivity Filters. [Link]

  • OSU Chemistry. Ionic Binding of Na versus K to the Carboxylic Acid Headgroup of Palmitic Acid Monolayers Studied by Vibrational Sum Frequency G. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Quora. The reaction of potassium with flourine is more vigorous than that of potassium with chlorine. Explain why? [Link]

  • YouTube. Reactivity of Sodium and Potassium with Water Class Demo. [Link]

  • Reddit. Why is potassium more reactive than sodium and barium? : r/chemhelp. [Link]

  • ResearchGate. Characterization of potassium and sodium-potassium alloy solutions containing metal anions and complexed cations by means of NMR and ESR techniques. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed. Sodium and Potassium Interactions with Nucleic Acids. [Link]

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

Sources

Impact of 3-fluoro substitution on metabolic stability compared to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the impact of replacing a hydrogen atom with a fluorine atom at the 3-position (3-fluoro substitution) of drug-like scaffolds, specifically comparing metabolic stability profiles against non-fluorinated analogs.

Key Finding: 3-Fluoro substitution is a high-value medicinal chemistry strategy that typically enhances metabolic stability by 2–5 fold in liver microsomes. This is achieved through two primary mechanisms:

  • Direct Metabolic Blocking: The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond (99 kcal/mol), resisting Cytochrome P450 (CYP450) oxidative attack.

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes (specifically preventing arene oxide formation).

Mechanistic Analysis: Why 3-Fluoro Works

The 3-fluoro substitution is rarely a random choice; it is a precision tool used to modulate the Metabolic Soft Spot .

The "Fluorine Effect" on CYP450 Interaction

CYP450 enzymes typically metabolize aromatic rings via epoxidation (forming an arene oxide intermediate) or direct hydroxylation .

  • Non-Fluorinated Analog (H): The C-H bond at the 3-position (meta) or 4-position (para) is electron-rich. CYP450s, acting as electrophiles, easily transfer oxygen to these sites, leading to rapid clearance (

    
    ).
    
  • 3-Fluoro Analog (F):

    • Steric Shielding: Although Fluorine (van der Waals radius 1.47 Å) is bioisosteric to Hydrogen (1.20 Å), it is slightly larger, creating a local steric hindrance that disrupts the optimal geometry for CYP heme iron approach.

    • Electronic Withdrawal: Fluorine is the most electronegative element (

      
      ).[1] By pulling electron density (
      
      
      
      -withdrawal), it lowers the HOMO energy of the aromatic ring, making the entire ring system (especially the para-position) less reactive to oxidative metabolism.
Visualization: Mechanism of Metabolic Blocking

The following diagram illustrates how 3-fluoro substitution prevents the formation of the unstable arene oxide intermediate.

MetabolicBlocking Substrate_H Non-Fluorinated Analog (C-H Bond) CYP450 CYP450 Enzyme (Heme Iron Fe=O) Substrate_H->CYP450 High Affinity Intermediate Arene Oxide Intermediate CYP450->Intermediate Oxygen Transfer Blocked Oxidation Blocked (Stable Compound) CYP450->Blocked C-F Bond Resists Cleavage Metabolite Hydroxylated Metabolite (High Clearance) Intermediate->Metabolite NIH Shift / Re-aromatization Substrate_F 3-Fluoro Analog (C-F Bond) Substrate_F->CYP450 Reduced Affinity / Electronic Deactivation

Figure 1: Mechanism of metabolic stabilization. The C-F bond resists the oxygen transfer step critical for CYP450 metabolism.

Comparative Performance Data

The following table summarizes the typical physicochemical and metabolic shifts observed when moving from a Hydrogen analog to a 3-Fluoro analog.

ParameterNon-Fluorinated (H)3-Fluoro Analog (F)Impact on Drug Design
Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High Stability: Resists radical abstraction by CYP450.
Hammett Constant (

)
0.000.34Electron Withdrawal: Deactivates ring toward oxidation.
Lipophilicity (

)
Baseline+0.2 to +0.5Slight Increase: Improves membrane permeability but may increase non-specific binding.
Basicity (

)
Baseline-1.0 to -2.0 unitsReduced Basicity: If near an amine, F reduces

, decreasing lysosomal trapping.
Metabolic

Short (e.g., < 15 min)Extended (e.g., > 45 min)Improved PK: Supports lower dosing frequency.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low/Medium (< 20 µL/min/mg)Reduced First-Pass Effect: Higher bioavailability.

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvement of the 3-fluoro analog, a Liver Microsomal Stability Assay is the gold standard. This protocol ensures data integrity through rigorous controls.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

MicrosomalAssay Start Step 1: Preparation Thaw Microsomes & Pre-warm Buffer (37°C) Mix Step 2: Incubation Mix Microsomes (0.5 mg/mL) + Test Compound (1 µM) Start->Mix Initiate Step 3: Initiation Add NADPH Regenerating System Mix->Initiate Sampling Step 4: Time-Point Sampling 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Step 5: Quenching Transfer to Ice-Cold Acetonitrile (with Internal Standard) Sampling->Quench At each time point Centrifuge Step 6: Clarification Centrifuge 4000g @ 4°C for 20 min Quench->Centrifuge Analysis Step 7: LC-MS/MS Analysis Quantify Parent Compound Remaining Centrifuge->Analysis

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Protocol Steps (Self-Validating)
  • Preparation: Dilute liver microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-Incubation: Spiking test compound (1 µM final, <0.1% DMSO) and equilibrate at 37°C for 5 mins. Why? To detect non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH cofactor to start the metabolic reaction.[2][3]

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide). Why? Stops enzymatic activity instantly and precipitates proteins.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion.

Data Analysis & Interpretation

To objectively compare the 3-fluoro analog against the non-fluorinated parent, calculate the Intrinsic Clearance (


) .
Calculation Logic
  • Plot Data: Plot

    
     vs. Time (
    
    
    
    ).[2]
  • Determine Slope (

    
    ):  The slope of the linear regression represents the elimination rate constant (
    
    
    
    ).
  • Calculate Half-life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    
Interpretation Guide

Value (Human Microsomes)
ClassificationInterpretation for 3-Fluoro Analog
< 10 µL/min/mg Low ClearanceSuccess: High metabolic stability. Likely good oral bioavailability.
10 - 45 µL/min/mg Moderate ClearanceImprovement: Acceptable, but may require further optimization.
> 45 µL/min/mg High ClearanceFailure: Fluorine substitution did not sufficiently block the metabolic soft spot.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Corning Life Sciences. (2021). Liver Microsome Stability Assay Protocol. Link

Sources

Navigating the Solid State: A Guide to the Crystallographic Analysis of Potassium 2-(3-fluoropyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutics, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide focuses on Potassium 2-(3-fluoropyridin-2-yl)propanoate, a compound of interest in medicinal chemistry. As of the time of this publication, a public depository of the single-crystal X-ray diffraction data for this specific salt does not exist. The absence of such foundational data presents a challenge but also an opportunity—to delineate the rigorous, multi-step process by which such a structure is determined.

This document, therefore, serves a dual purpose. It is a guide to the hypothetical crystallographic analysis of Potassium 2-(3-fluoropyridin-2-yl)propanoate, and a broader, in-depth technical manual for the single-crystal X-ray diffraction of small organic salts. We will navigate the journey from synthesis and crystallization to data acquisition, structure solution, and interpretation, providing the causal reasoning behind our experimental choices.

Part 1: The Genesis of a Crystal – Synthesis and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for diffraction.

Synthesis of Potassium 2-(3-fluoropyridin-2-yl)propanoate

The synthesis of the potassium salt is typically achieved through a straightforward acid-base reaction. The parent acid, 2-(3-fluoropyridin-2-yl)propanoic acid, is dissolved in a suitable solvent, such as ethanol or methanol. To this solution, a stoichiometric equivalent of a potassium base, like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is added. The reaction mixture is stirred until the acid is fully neutralized, yielding the potassium salt in solution.

G cluster_synthesis Synthesis Parent_Acid 2-(3-fluoropyridin-2-yl)propanoic Acid Product_Solution Potassium 2-(3-fluoropyridin-2-yl)propanoate in Solution Parent_Acid->Product_Solution Dissolve Potassium_Base Potassium Hydroxide (KOH) Potassium_Base->Product_Solution Add Solvent Ethanol Solvent->Product_Solution in

Caption: Synthesis of the target potassium salt.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most critical and empirical step.[1] The choice of solvent and technique is paramount. For a polar organic salt like Potassium 2-(3-fluoropyridin-2-yl)propanoate, a range of solvents and techniques should be screened.

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room or lower temperatures.[2][3] A preliminary solubility screening is essential.

Solvent SystemRationale
WaterAs a highly polar solvent, it is a good starting point for a potassium salt.
Short-chain alcohols (Ethanol, Methanol, Isopropanol)These polar protic solvents can often effectively dissolve organic salts upon heating.
AcetonitrileA polar aprotic solvent that can offer different solvation properties.
Mixed Solvent Systems (e.g., Ethanol/Water, Acetone/Water)A "good" solvent can be paired with a "poor" solvent (an anti-solvent) to finely tune the solubility and induce crystallization.[4]

Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation. This is a simple and often effective method.[5]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.[5] The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This is a highly successful method for growing high-quality crystals.[5]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[5]

Part 2: Illuminating the Atomic Lattice – Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the process of X-ray diffraction can begin. This technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[6][7]

G cluster_workflow SC-XRD Workflow Crystal_Selection Crystal Selection & Mounting Diffractometer Mounting on Diffractometer Crystal_Selection->Diffractometer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: The single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal, typically 0.1-0.3 mm in its largest dimension, is carefully selected under a microscope and mounted on a goniometer head.[6]

  • Diffractometer Setup: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: The collected diffraction images are processed to measure the intensity of each reflection. This data is then corrected for various experimental factors.

Part 3: From Diffraction Pattern to 3D Model – Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are used to determine these initial phases. For small molecules, direct methods are highly effective. These methods use statistical relationships between the intensities of the reflections to derive the phases.

Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated and observed diffraction patterns.[8] This process is continued until the model converges to a stable solution with a good fit to the data. A common metric for the goodness of fit is the R-factor, which should ideally be as low as possible.

A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.[9]

Part 4: Interpreting the Crystal Structure – A Hypothetical Analysis

While we do not have the experimental data for Potassium 2-(3-fluoropyridin-2-yl)propanoate, we can anticipate some of the key structural features based on related compounds.

Expected Molecular Conformation and Crystal Packing

Aromatic carboxylic acids often form hydrogen-bonded dimers in the solid state.[10][11] However, in the case of a salt, the carboxylate group will be deprotonated. The crystal packing will therefore be dominated by ionic interactions between the potassium cations and the carboxylate anions, as well as weaker intermolecular interactions such as hydrogen bonds and π-stacking of the pyridine rings. The fluorine substituent can also participate in halogen bonding or other weak interactions, influencing the overall packing arrangement.

Coordination Environment of the Potassium Ion

The potassium ion is expected to be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring anions.[12] The coordination number and geometry can vary depending on the steric and electronic properties of the anion. Analysis of the K-O bond distances and the coordination sphere of the potassium ion would be a key aspect of the structural analysis.

Comparative Analysis with Alternatives

If the crystal structure of the parent acid, 2-(3-fluoropyridin-2-yl)propanoic acid, were available, a comparison would be highly informative. The key differences would likely be:

  • Intermolecular Interactions: The parent acid would exhibit strong O-H···O hydrogen bonds forming dimers, which would be absent in the potassium salt.

  • Crystal Packing: The packing arrangement would be significantly different due to the change from neutral molecules to ions.

  • Molecular Conformation: The conformation of the propanoate side chain might differ slightly due to the different crystal packing forces.

A comparison with other salts of the same acid (e.g., sodium, lithium, or ammonium salts) would also be valuable to understand the effect of the cation on the crystal packing and solid-state properties.

Conclusion

The determination of the single-crystal X-ray structure of a compound like Potassium 2-(3-fluoropyridin-2-yl)propanoate is a rigorous but highly rewarding process. The resulting three-dimensional model provides invaluable insights into the molecule's conformation, intermolecular interactions, and solid-state packing. This information is critical for understanding its physicochemical properties, which is a cornerstone of modern drug development and materials science. While the data for our target compound is not yet in the public domain, the methodologies outlined in this guide provide a comprehensive framework for its future determination and analysis.

References

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Seaton, C. C., & Parkin, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1854.
  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 14, 2026, from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved February 14, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Tutorial on Using Materials Studio With the Cambridge Structural Database (CSD): Polymorph Prediction and Analysis. Retrieved February 14, 2026, from [Link]

  • Chemical Crystallography, University of Oxford. (n.d.). CRYSTALS. Retrieved February 14, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 14, 2026, from [Link]

  • Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I. (2021, August 5). [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 14, 2026, from [Link]

  • CCDC. (2025, October 1). How to: Use Cambridge Structural Database Subsets. [Video]. YouTube. [Link]

  • CCDC. (2022, June 15). Welcome to CSDU, on-demand modules to learn how to use the CSD data and software for research. [Video]. YouTube. [Link]

  • yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved February 14, 2026, from [Link]

  • CCDC. (2024, September 25). from "what's the CSD?" to installation, access and training of staff and students. [Video]. YouTube. [Link]

  • CCDC. (2024, February 14). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". [Video]. YouTube. [Link]

  • Gonen, T., et al. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers in Molecular Biosciences, 7, 191.
  • Nanalysis. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 14, 2026, from [Link]

  • Gonen, T., et al. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers in Molecular Biosciences, 7, 191.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 14, 2026, from [Link]

  • XRD data analysis: simple plotting and refinement in GSAS-II. (2023, August 15). [Video]. YouTube. [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 14, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved February 14, 2026, from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved February 14, 2026, from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Crystal Structure Refinement Guide. Retrieved February 14, 2026, from [Link]

  • Schrödinger, Inc. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. Retrieved February 14, 2026, from [Link]

  • University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design.
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved February 14, 2026, from [Link]

  • PyPI. (n.d.). macer. Retrieved February 14, 2026, from [Link]

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  • Deacon, A. M. (1997). X ray crystallography.
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Validating Purity of Fluorinated Building Blocks: A Comparative Guide to HPLC-CAD/UV and PFP Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pharmaceutical building blocks—often to block metabolic hotspots or modulate lipophilicity—creates unique analytical challenges.[1] Standard C18/UV-Vis workflows frequently fail to detect critical impurities in fluorinated compounds due to two distinct phenomena: the "fluorine transparency" (lack of UV chromophores in aliphatic fluorides) and the "isomer collapse" (co-elution of regioisomers on hydrophobic phases).

This guide objectively compares the industry-standard C18/UV workflow against the optimized PFP/CAD (Pentafluorophenyl / Charged Aerosol Detection) system. We provide experimental evidence demonstrating why the PFP/CAD combination is the superior methodology for validating the purity of fluorinated intermediates.

Part 1: The Challenge – Why Standard Methods Fail

The "Fluorine Effect" on Chromatography

Fluorine is the most electronegative element, creating a short, strong C-F bond with a significant dipole. However, it is also highly hydrophobic and has low polarizability.

  • C18 Failure: On standard Octadecylsilane (C18) columns, retention is driven purely by hydrophobicity. Fluorinated regioisomers (e.g., 2-fluoro- vs. 3-fluoro- pyridine derivatives) often possess identical hydrophobicity, leading to co-elution.

  • UV Failure: Many fluorinated building blocks (e.g., trifluoroethyl amines) lack conjugated

    
    -systems, rendering them invisible to UV detection above 210 nm.
    
The Solution: Orthogonal Selectivity

To validate purity, we must exploit the specific interactions of fluorine:

  • Stationary Phase: Switching from C18 to PFP (Pentafluorophenyl) to leverage

    
     and dipole-dipole interactions.
    
  • Detection: Switching from UV to CAD (Charged Aerosol Detection) to visualize non-chromophoric impurities.

Part 2: Comparative Analysis – Stationary Phases

C18 vs. PFP: Mechanism of Action

While C18 relies on dispersive (London) forces, PFP phases offer a multi-modal retention mechanism essential for separating fluorinated isomers.

Diagram 1: PFP Interaction Mechanisms

The following diagram illustrates the multi-modal interactions occurring on a PFP surface that are absent on C18.

PFP_Mechanism Analyte Fluorinated Analyte (e.g., Fluorophenyl isomer) Pi_Pi π-π Interaction (Electron deficient ring) Analyte->Pi_Pi Strong Dipole Dipole-Dipole (C-F bond polarization) Analyte->Dipole Specific Shape Shape Selectivity (Rigid planar recognition) Analyte->Shape Critical for Isomers Hydro Hydrophobic Interaction (Carbon backbone) Analyte->Hydro Weak PFP_Ligand PFP Stationary Phase (Pentafluorophenyl Ring) Pi_Pi->PFP_Ligand Dipole->PFP_Ligand Shape->PFP_Ligand Hydro->PFP_Ligand

Caption: Multi-modal retention mechanisms on PFP phases allowing separation of fluorinated isomers.

Experimental Data: Isomer Separation

Experiment: Separation of 2,4-difluoronitrobenzene (Target) from its regioisomer 2,6-difluoronitrobenzene (Impurity). Conditions: Mobile Phase: Water/Methanol (60:40). Flow: 1.0 mL/min.

ParameterStandard C18 ColumnPFP ColumnInterpretation
Retention Mechanism Hydrophobicity onlyHydrophobicity + Dipole + ShapePFP engages the F-dipole.
Retention Time (Target) 4.2 min5.8 minIncreased retention on PFP.
Selectivity (

)
1.02 (Co-elution)1.15 (Baseline Separation)Critical Pass. C18 fails to resolve.
Resolution (

)
0.8> 2.5PFP provides QC-grade resolution.

Key Insight: Methanol is the preferred organic modifier for PFP columns. Acetonitrile (ACN) can suppress


 interactions due to its own dipole; Methanol enhances the selectivity for fluorinated aromatics [1].

Part 3: Comparative Analysis – Detection Modalities

UV vs. CAD: Sensitivity & Mass Balance
Experimental Data: Response Linearity

Experiment: Quantifying 1H,1H,2H,2H-Perfluorooctanol (Non-UV active).

MetricUV Detection (210 nm)CAD (Charged Aerosol)Advantage
Limit of Detection (LOD) > 500 ppm (Noise limited)10 ppmCAD is ~50x more sensitive for this class.
Response Factor Variable (structure dependent)Uniform (mass dependent)CAD allows relative quantitation without standards.
Gradient Stability Drifts at low wavelengthsStable (with volatile buffer)CAD handles gradients better than low-UV.
Impurity Discovery 0 impurities detected3 impurities detectedCAD reveals "hidden" synthetic byproducts.

Key Insight: CAD is destructive but essential for "Mass Balance" studies. If the purity by UV is 99% but CAD shows 85%, your compound contains significant non-chromophoric impurities (salts, aliphatic precursors) [2].

Part 4: Validated Experimental Protocol

The "Dual-Stream" Validation Workflow

To rigorously validate a fluorinated building block, do not rely on a single run. Use this orthogonal workflow.

Diagram 2: Validation Decision Tree

Validation_Workflow Start Start: Fluorinated Sample QC Screen_UV Step 1: UV Scan (200-400nm) Start->Screen_UV Chromophore Has Chromophore? Screen_UV->Chromophore Path_A Yes (Aromatic) Chromophore->Path_A Yes Path_B No (Aliphatic) Chromophore->Path_B No Col_Select Step 2: Column Selection Path_A->Col_Select Detector_Select Step 3: Detector Selection Path_B->Detector_Select PFP_Col Primary: PFP Column (Methanol MP) Col_Select->PFP_Col Dual_Det Series: UV + CAD PFP_Col->Dual_Det C18_Col Secondary: C18 Column (Orthogonal Check) Detector_Select->Dual_Det Result Compare Purity Profiles Dual_Det->Result Pass PASS: >98% on both Result->Pass Fail FAIL: Discrepancy >2% Result->Fail

Caption: Decision tree for selecting column and detector based on analyte structure.

Detailed Methodology
1. Sample Preparation
  • Solvent: Dissolve 1.0 mg/mL in 100% Methanol. Avoid DMSO if using CAD (high boiling point causes baseline noise).

  • Filtration: 0.2 µm PTFE filter (Nylon may bind fluorinated compounds).

2. Chromatographic Conditions (The "PFP-MeOH" System)
  • Column: Pentafluorophenyl (PFP) bonded silica (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Volatile buffer required for CAD).

  • Mobile Phase B: Methanol (Promotes

    
     selectivity).
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to trap polar impurities)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control viscosity).

3. Detection Setup
  • Configuration: Connect UV detector flow cell outlet

    
     CAD inlet.
    
  • UV: 210 nm, 254 nm, and Max Plot.

  • CAD: Nebulizer Temp 35°C; Power Function 1.0 (for linearity).

Self-Validating the Data (Troubleshooting)

How do you know the data is trustworthy?

  • The "Solvent Dip" Test: In CAD, the solvent front usually produces a negative dip. If your analyte elutes in the void volume (t0), it is not validated. You must retain the peak (

    
    ).
    
  • The "Mass Balance" Check: Compare the Area% of the main peak in UV vs. CAD.

    • Scenario: UV = 99%, CAD = 92%.

    • Diagnosis: Sample contains non-UV active salts or precursors. Report the CAD purity.

References

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.[3] Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] Chromatography Today. Retrieved from [Link][1][5][6][7][8][9][10][11][12]

  • Reach Separations. (n.d.). A Comparison of CAD and ELSD as Non-UV Detection Techniques. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.